molecular formula C26H31FN7O6P B1683942 Barasertib CAS No. 722543-31-9

Barasertib

Cat. No. B1683942
M. Wt: 587.5 g/mol
InChI Key: GBJVVSCPOBPEIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Barasertib, also known as AZD1152, is a small molecule Aurora B inhibitor . It is a prodrug that rapidly undergoes phosphatase-mediated cleavage in serum to release barasertib-hQPA, a highly potent and selective inhibitor of Aurora B kinase . This compound belongs to the class of organic compounds known as quinazolinamines .


Molecular Structure Analysis

Barasertib belongs to the class of organic compounds known as quinazolinamines. These are heterocyclic aromatic compounds containing a quianazoline moiety substituted by one or more amine groups .


Physical And Chemical Properties Analysis

The molecular formula of Barasertib is C26H31FN7O6P and its molecular weight is 587.5 g/mol .

Scientific Research Applications

Aurora B Inhibitor Impact on Oocyte Maturation

Barasertib, an Aurora B inhibitor, has been extensively studied for its impact on cell processes. For instance, it was found to prevent meiotic maturation and embryo development in pig oocytes. The study revealed that Barasertib interferes with the meiotic maturation process, particularly in porcine oocytes, indicating its effects on spindle formation and chromosome alignment during the first meiotic division in these cells (Ju et al., 2016).

Aurora B Kinase Inhibitor in Acute Myeloid Leukemia

Several studies have investigated the efficacy of Barasertib in treating acute myeloid leukemia (AML). A study conducted in Japan evaluated its safety, pharmacokinetics, and efficacy in Japanese patients with advanced AML, showing promising hematologic response rates (Tsuboi et al., 2011). Another study determined the maximum-tolerated dose of Barasertib for AML patients, highlighting its manageable toxicity and notable hematologic response rate (Löwenberg et al., 2011).

Barasertib in Advanced Solid Tumors

Barasertib's therapeutic applications extend to solid tumors as well. A study assessing its safety and tolerability in patients with advanced solid tumors found neutropenia as the dose-limiting toxicity. The study also noted that while no objective tumor responses were observed, stable disease occurred in some patients (Schwartz et al., 2013).

Impact on Glucose Metabolism in Gastric Cancer

In gastric cancer cells, Barasertib was shown to effectively reduce glucose uptake and lactate production. It also altered the expression levels of key enzymes involved in glucose metabolism, suggesting its potential role in regulating cancer cell metabolism (He et al., 2019).

Combined Efficacy with Cytarabine in AML

The combination of Barasertib and cytarabine, a key agent for leukemia chemotherapy, demonstrated a greater-than-additive cytotoxicity in leukemia cells. This finding suggests the potential of Barasertib as a component of combination therapy for leukemia (Yamauchi et al., 2013).

Role in Disposition and Myelotoxicity

Studies also explored the role of drug transporters in the disposition and myelotoxicity of Barasertib. These investigations provide insights into the pharmacokinetics and potential clinical implications of Barasertib's interaction with specific drug transporters (Marchetti et al., 2013).

Therapeutic Applications in Lymphoblastic Leukemia

Barasertib has shown promise as a therapeutic target in acute lymphoblastic leukemia. Studies suggest that combining Barasertib with microtubule-targeting drugs could be a promising strategy for treating this type of leukemia (Goto et al., 2020).

Safety And Hazards

Stomatitis and febrile neutropenia were the most common adverse events with Barasertib . The safety profile of Barasertib was found to be more toxic but manageable, consistent with previous studies .

properties

IUPAC Name

2-[ethyl-[3-[4-[[5-[2-(3-fluoroanilino)-2-oxoethyl]-1H-pyrazol-3-yl]amino]quinazolin-7-yl]oxypropyl]amino]ethyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31FN7O6P/c1-2-34(10-12-40-41(36,37)38)9-4-11-39-21-7-8-22-23(16-21)28-17-29-26(22)31-24-14-20(32-33-24)15-25(35)30-19-6-3-5-18(27)13-19/h3,5-8,13-14,16-17H,2,4,9-12,15H2,1H3,(H,30,35)(H2,36,37,38)(H2,28,29,31,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBJVVSCPOBPEIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCOC1=CC2=C(C=C1)C(=NC=N2)NC3=NNC(=C3)CC(=O)NC4=CC(=CC=C4)F)CCOP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31FN7O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00222583
Record name Barasertib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00222583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

587.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Barasertib

CAS RN

722543-31-9
Record name Barasertib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=722543-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Barasertib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0722543319
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Barasertib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11747
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Barasertib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00222583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BARASERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16XC2U7W8N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Barasertib
Reactant of Route 2
Barasertib
Reactant of Route 3
Barasertib
Reactant of Route 4
Barasertib
Reactant of Route 5
Barasertib
Reactant of Route 6
Reactant of Route 6
Barasertib

Citations

For This Compound
1,220
Citations
GK Schwartz, RD Carvajal, R Midgley, SJ Rodig… - Investigational new …, 2013 - Springer
… with escalating doses of barasertib, administered as either a 48-… to barasertib-hQPA, the more active moiety to which barasertib … In summary, barasertib was generally well tolerated, with …
Number of citations: 83 link.springer.com
BA Helfrich, J Kim, D Gao, DC Chan, Z Zhang… - Molecular cancer …, 2016 - AACR
… Barasertib is rapidly converted by plasma phosphatases to the active barasertib-HQPA … were conducted with barasertib-HQPA and in vivo experiments with barasertib (20). The …
Number of citations: 83 aacrjournals.org
T Yamauchi, K Uzui, H Shigemi, E Negoro… - Cancer …, 2013 - Wiley Online Library
… In the present study, we evaluated the effect of the combination of barasertib and cytarabine … metabolite of barasertib, barasertib-hydroxyquinazoline-pyrazol-aniline (Barasertib-HQPA), …
Number of citations: 28 onlinelibrary.wiley.com
HM Kantarjian, G Martinelli, EJ Jabbour… - Cancer, 2013 - Wiley Online Library
… Barasertib is a prodrug that rapidly undergoes phosphatase-mediated cleavage in serum to release barasertib… Preclinical evidence of efficacy with barasertib (growth inhibition and …
Number of citations: 105 acsjournals.onlinelibrary.wiley.com
K Tsuboi, T Yokozawa, T Sakura, T Watanabe… - Leukemia research, 2011 - Elsevier
… Barasertib is a prodrug metabolized in plasma to barasertib-hQPA. Plasma concentrations of both barasertib and barasertib-hQPA were determined during and after 7-day barasertib …
Number of citations: 54 www.sciencedirect.com
B Löwenberg, P Muus, G Ossenkoppele… - Blood, The Journal …, 2011 - ashpublications.org
… more active form, barasertib-hQPA. In this study, plasma concentrations of both barasertib and barasertib-hQPA were determined during and after 7-day infusions of barasertib. In part A, …
Number of citations: 132 ashpublications.org
HM Kantarjian, MA Sekeres, V Ribrag… - … Myeloma and Leukemia, 2013 - Elsevier
… of barasertib and the more active drug barasertib-hQPA in this study were generally consistent with those observed in previous studies of barasertib … not affect barasertib PK parameters. …
Number of citations: 66 www.sciencedirect.com
JS Kim, S Hong, MY Kim - Journal of Thoracic Oncology, 2022 - jto.org
… We assessed cytotoxic response of these SCLC cells to barasertib by 3-(4,5-… barasertib. Xenograft studies were performed to evaluate in vivo therapeutic efficacy of barasertib …
Number of citations: 2 www.jto.org
J He, Z Qi, X Zhang, Y Yang, F Liu, G Zhao… - Anti-Cancer …, 2019 - journals.lww.com
… of barasertib on glucose metabolism in GC cells, we tested the inhibitory ratio of barasertib on GC cells and the effect of barasertib … We found that barasertib inhibited glucose uptake and …
Number of citations: 9 journals.lww.com
M Dennis, M Davies, S Oliver, R D'Souza… - Cancer chemotherapy …, 2012 - Springer
… The pharmacokinetic (PK), metabolic and excretion profiles of barasertib and barasertib-… barasertib-hQPA, followed by oxidation and (2) loss of the fluoroaniline moiety to form barasertib…
Number of citations: 67 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.